

# The Pharmacokinetics and Metabolism of DOPR: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**2,5-Dimethoxy-4-propylamphetamine** (DOPR). The information herein is intended for research and informational purposes only and does not constitute medical advice.

### Introduction

DOPR, or **2,5-Dimethoxy-4-propylamphetamine**, is a psychedelic substance belonging to the phenethylamine and amphetamine chemical classes. First synthesized and described by Alexander Shulgin, it is a member of the "DOx" family of compounds, which are known for their potent and long-lasting psychedelic effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of DOPR, compiled from available scientific literature. It is important to note that detailed, quantitative pharmacokinetic and metabolic data for DOPR in humans is scarce in publicly accessible research. Therefore, this guide also draws upon information from related DOx compounds to provide a broader context.

### **Pharmacokinetics**

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). While comprehensive



human pharmacokinetic data for DOPR is not available, preclinical studies and qualitative reports provide some insights.

## **Absorption**

DOPR is reported to be orally active.[1] In his book PiHKAL (Phenethylamines I Have Known and Loved), Alexander Shulgin describes the oral administration of DOPR, with dosages ranging from 2.5 to 5 mg leading to psychedelic effects.[1][2] The onset of effects is noted to be very slow, suggesting a gradual absorption process from the gastrointestinal tract.[1]

### **Distribution**

Preclinical studies in rodents have shown that DOPR effectively crosses the blood-brain barrier. [1] Notably, among several DOM (a related DOx compound) homologues, DOPR exhibited the highest brain-to-plasma concentration ratio, which may contribute to its high potency.[1] This characteristic indicates significant distribution into the central nervous system, the primary site of its psychoactive effects.

## **Metabolism**

The metabolism of DOPR, like other DOx compounds, is believed to primarily occur in the liver. The main metabolic pathway identified for DOPR is O-demethylation.

Primary Metabolic Pathway of DOPR

The primary metabolic transformation of DOPR involves the O-demethylation of the methoxy group at the 2-position of the phenyl ring. This reaction is mediated by the cytochrome P450 enzyme CYP2D6.[3] The resulting primary metabolite is 5-methoxy-4-propylamphetamine.[3]

Further metabolism likely involves conjugation reactions, such as glucuronidation, to facilitate excretion. One source suggests that glucuronidation at the 5-position accounts for a significant portion of the urinary excretion products.[3]

Studies on related DOx compounds, such as DOM (2,5-dimethoxy-4-methylamphetamine), have also identified O-demethylation as a key metabolic route, with CYP2D6 being the primary enzyme involved.[4][5][6] This suggests a common metabolic fate for compounds within this chemical family.



### **Excretion**

Following metabolism, the resulting metabolites and any unchanged parent drug are eliminated from the body. For DOPR, it is reported that approximately 30% of the drug is eliminated unchanged in the feces, while 55% of urinary excretion products are in the form of a glucuronide conjugate at the 5-position.[3]

# **Quantitative Pharmacokinetic Data**

Detailed quantitative pharmacokinetic parameters for DOPR in humans, such as bioavailability, half-life (t½), volume of distribution (Vd), and clearance (CL), have not been extensively reported in the scientific literature. However, some data from rodent studies is available.

| Parameter                  | Value (Rodents) | Source |
|----------------------------|-----------------|--------|
| Elimination Half-Life (t½) | 14–18 hours     | [3]    |

The prolonged duration of action of DOPR, reported to be 20 to 30 hours, is consistent with this relatively long elimination half-life observed in rodents.[1][2]

For comparison, here is some available information on related DOx compounds:

| Compound | Duration of Action<br>(Humans) | Notes on Metabolism                                                                      |
|----------|--------------------------------|------------------------------------------------------------------------------------------|
| DOM      | 14-20 hours                    | Primarily metabolized by hydroxylation of the methyl group, also O-demethylation. [6][7] |
| DOB      | 18-30 hours                    | Primarily metabolized by Odemethylation.[7]                                              |
| DOC      | 12-24 hours                    | Primarily metabolized by Odemethylation.[7]                                              |
| DOET     | 14-20 hours                    | Metabolized by oxidation of the ethyl group.[8]                                          |



# **Experimental Protocols**

Detailed experimental protocols for the pharmacokinetic and metabolism studies of DOPR are not readily available in the published literature. The information cited in this guide is primarily from review articles and secondary sources. To obtain specific methodologies, researchers would need to refer to the primary research papers, which are not consistently available or may not exist in the public domain.

In general, the study of the pharmacokinetics and metabolism of a compound like DOPR would involve the following methodologies:

- In Vivo Animal Studies: Administration of DOPR to animal models (e.g., rodents) followed by the collection of biological samples (blood, urine, feces, and brain tissue) at various time points. These samples would then be analyzed using techniques like liquid chromatographymass spectrometry (LC-MS) to determine the concentrations of the parent drug and its metabolites.
- In Vitro Metabolism Studies: Incubation of DOPR with liver microsomes (containing cytochrome P450 enzymes) or specific recombinant CYP enzymes to identify the metabolic pathways and the enzymes responsible.
- Human Studies (if conducted): Administration of a controlled dose of DOPR to human volunteers, followed by the collection and analysis of blood and urine samples over time to determine pharmacokinetic parameters. Due to the legal and ethical considerations surrounding psychedelic substances, such studies are rare.

# Visualizations Signaling Pathway of DOPR

DOPR exerts its psychedelic effects primarily through its action as a potent agonist at serotonin 5-HT2A receptors in the brain. The binding of DOPR to these receptors initiates a cascade of intracellular signaling events.





Click to download full resolution via product page

DOPR's primary signaling mechanism.

# **Metabolic Pathway of DOPR**

The primary metabolic pathway of DOPR involves O-demethylation by the CYP2D6 enzyme.



Click to download full resolution via product page

Proposed metabolic pathway of DOPR.

# **Experimental Workflow for Pharmacokinetic Analysis**

A generalized workflow for a preclinical pharmacokinetic study of DOPR is outlined below.





Click to download full resolution via product page

A typical preclinical PK workflow.

### Conclusion

The available scientific literature provides a foundational understanding of the pharmacokinetics and metabolism of DOPR. It is established as an orally active, potent psychedelic that readily enters the central nervous system. Its metabolism is primarily driven by CYP2D6-mediated O-demethylation. However, a significant gap exists in the public domain



regarding detailed, quantitative human pharmacokinetic data and comprehensive metabolic profiling. Further research, including well-controlled preclinical and potentially clinical studies, is necessary to fully characterize the ADME properties of DOPR. Such data is crucial for a complete understanding of its pharmacological profile, potential for drug-drug interactions, and overall safety. Researchers in the fields of pharmacology, toxicology, and drug development should be aware of these limitations when considering this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 2,5-Dimethoxy-4-propylamphetamine Wikipedia [en.wikipedia.org]
- 2. DOPR [chemeurope.com]
- 3. 2,5-Dimethoxy-4-propylamphetamine (63779-88-4) for sale [vulcanchem.com]
- 4. Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DOx Wikipedia [en.wikipedia.org]
- 8. 2,5-Dimethoxy-4-ethylamphetamine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of DOPR: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12754582#pharmacokinetics-and-metabolism-of-dopr]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com